molecular formula C13H15N3O2S B2873333 (E)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)-N-phenylacetamide CAS No. 464205-57-0

(E)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)-N-phenylacetamide

Cat. No. B2873333
CAS RN: 464205-57-0
M. Wt: 277.34
InChI Key: DYMQNBLTYKJFQK-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)-N-phenylacetamide, also known as MMPI, is a compound that has been widely used in scientific research due to its potential as an inhibitor of metalloproteinases. Metalloproteinases are enzymes that play a crucial role in the degradation of extracellular matrix proteins, which are essential for tissue remodeling and repair. However, the overexpression of metalloproteinases has been linked to various pathological conditions, such as cancer, arthritis, and cardiovascular diseases. Therefore, the development of metalloproteinase inhibitors, such as MMPI, has been a subject of intense research in recent years.

Scientific Research Applications

Antioxidant Activity

The thiazolidinone core of HMS1659G07 is structurally similar to compounds known for their antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases. HMS1659G07 could be synthesized and evaluated for its efficacy in scavenging free radicals, potentially contributing to the treatment of conditions like cardiovascular diseases, cancer, and neurodegenerative disorders .

properties

IUPAC Name

2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-14-13-16(2)12(18)10(19-13)8-11(17)15-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMQNBLTYKJFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)-N-phenylacetamide

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